molecular formula C8H15O6P B164909 6-Dimethoxyphosphonyl-5-oxohexanoic acid CAS No. 130121-24-3

6-Dimethoxyphosphonyl-5-oxohexanoic acid

Cat. No.: B164909
CAS No.: 130121-24-3
M. Wt: 238.17 g/mol
InChI Key: NXUNSBONBLDPBR-UHFFFAOYSA-N
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Description

6-Dimethoxyphosphonyl-5-oxohexanoic acid is an organic compound with the molecular formula C8H15O6P It is characterized by the presence of a phosphoryl group and a keto group within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Dimethoxyphosphonyl-5-oxohexanoic acid typically involves the phosphorylation of a suitable precursor, followed by oxidation and other necessary transformations. One common method involves the reaction of dimethyl phosphite with a suitable hexanoic acid derivative under controlled conditions to introduce the dimethoxyphosphoryl group.

Industrial Production Methods

Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification steps to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

6-Dimethoxyphosphonyl-5-oxohexanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form higher oxidation state products.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The phosphoryl group can participate in substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or alcohols can react with the phosphoryl group under appropriate conditions.

Major Products Formed

    Oxidation: Higher oxidation state products, such as carboxylic acids.

    Reduction: Hydroxyl derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

6-Dimethoxyphosphonyl-5-oxohexanoic acid has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-Dimethoxyphosphonyl-5-oxohexanoic acid involves its interaction with specific molecular targets and pathways. The phosphoryl group can participate in phosphorylation reactions, while the keto group can undergo various transformations. These interactions can affect cellular processes and biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    6-Hydroxyhexanoic acid: Similar in structure but lacks the phosphoryl group.

    6-Oxohexanoic acid: Similar but without the dimethoxyphosphoryl group.

    Adipic acid: A related bifunctional carboxylic acid with different functional groups.

Uniqueness

6-Dimethoxyphosphonyl-5-oxohexanoic acid is unique due to the presence of both a phosphoryl group and a keto group, which confer distinct chemical properties and reactivity. This makes it valuable for specific applications where these functional groups are required.

Properties

IUPAC Name

6-dimethoxyphosphoryl-5-oxohexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15O6P/c1-13-15(12,14-2)6-7(9)4-3-5-8(10)11/h3-6H2,1-2H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXUNSBONBLDPBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COP(=O)(CC(=O)CCCC(=O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15O6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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